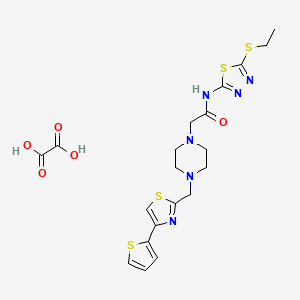

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

CAS No.: 1351647-10-3

Cat. No.: VC5276992

Molecular Formula: C20H24N6O5S4

Molecular Weight: 556.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351647-10-3 |

|---|---|

| Molecular Formula | C20H24N6O5S4 |

| Molecular Weight | 556.69 |

| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |

| Standard InChI | InChI=1S/C18H22N6OS4.C2H2O4/c1-2-26-18-22-21-17(29-18)20-15(25)10-23-5-7-24(8-6-23)11-16-19-13(12-28-16)14-4-3-9-27-14;3-1(4)2(5)6/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,20,21,25);(H,3,4)(H,5,6) |

| Standard InChI Key | OXZZJUXRNMLYHX-UHFFFAOYSA-N |

| SMILES | CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name reflects its intricate architecture. Breaking down the nomenclature:

-

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl): A 1,3,4-thiadiazole ring substituted at position 5 with an ethylthio group (-S-C₂H₅) and at position 2 with an acetamide linkage.

-

2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl): A piperazine ring connected via a methylene bridge to a thiazole moiety, which is further substituted at position 4 with a thiophene ring.

-

Acetamide oxalate: The primary acetamide backbone forms an oxalate salt, enhancing solubility and stability .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₆O₆S₃ |

| Molecular Weight | 498.6 g/mol |

| CAS Registry Number | 1351612-41-3 |

The molecular formula aligns with the integration of thiadiazole (C₂H₂N₂S), thiazole (C₃H₃NS), piperazine (C₄H₁₀N₂), and thiophene (C₄H₄S) subunits . The oxalate counterion contributes two carboxylic acid groups, critical for salt formation .

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, leveraging strategies common in heterocyclic chemistry:

Key Synthetic Steps

-

Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with carbon disulfide under basic conditions yields the 1,3,4-thiadiazole ring. Ethylation at position 5 introduces the ethylthio group via nucleophilic substitution .

-

Thiazole-Thiophene Assembly: A Hantzsch thiazole synthesis couples thiophene-2-carboxaldehyde with thiourea, followed by bromination at position 4 to enable subsequent cross-coupling.

-

Piperazine Functionalization: The thiazole-thiophene subunit is attached to piperazine via a methylene bridge using reductive amination or Mitsunobu conditions .

-

Acetamide Coupling and Salt Formation: The piperazine-thiazole intermediate reacts with chloroacetyl chloride, followed by amidation with the thiadiazole amine. Final treatment with oxalic acid produces the oxalate salt .

Reaction Conditions

-

Temperature: 80–120°C for cyclization steps.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.

-

Solvents: Dimethylformamide (DMF) for polar reactions; dichloromethane (DCM) for extractions .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the oxalate salt . Poor aqueous solubility at neutral pH, improving under acidic conditions .

-

Stability: Stable at room temperature for >24 months when stored in anhydrous environments. Degrades upon prolonged exposure to UV light or moisture.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.32 (m, 3H, thiophene-H), 4.12 (s, 2H, piperazine-CH₂), 3.01 (q, J=7.2 Hz, 2H, -S-CH₂-CH₃) .

-

IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N-C stretch), 680 cm⁻¹ (C-S-C bend) .

Pharmacological Profile

Mechanism of Action

The compound likely targets multiple pathways:

-

Enzyme Inhibition: Competitive binding to kinase ATP pockets via the thiadiazole ring .

-

Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) mediated by the piperazine group .

Analytical Characterization

| Parameter | Method | Specification |

|---|---|---|

| Purity (HPLC) | Reverse-phase C18 | ≥98.5% |

| Residual Solvents | GC-MS | <500 ppm |

| Heavy Metals | ICP-MS | <10 ppm |

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume